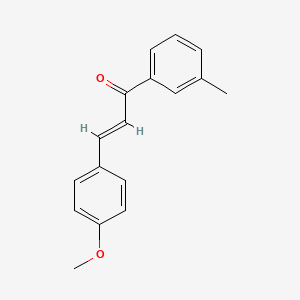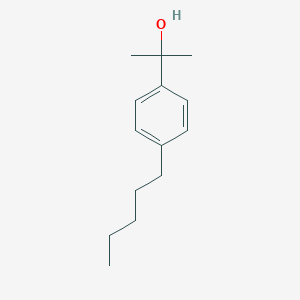
2-(4-Pentylphenyl)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Pentylphenyl)-2-propanol: is an organic compound characterized by a phenyl ring substituted with a pentyl group and a hydroxyl group attached to a propanol chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Pentylphenyl)-2-propanol typically involves the alkylation of phenylacetylene with a pentyl halide, followed by reduction and subsequent hydroxylation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like dichloromethane or ethanol. The reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions: 2-(4-Pentylphenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C catalyst.
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alkanes.
Substitution: Halogenated derivatives.
科学研究应用
Chemistry: 2-(4-Pentylphenyl)-2-propanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of new materials and chemicals .
Biology: In biological research, this compound can be used to study the effects of phenyl-substituted alcohols on cellular processes. It may also serve as a model compound for understanding the metabolism and toxicity of similar substances .
Industry: In the industrial sector, this compound can be used as a precursor in the manufacture of specialty chemicals, fragrances, and other consumer products .
作用机制
The mechanism of action of 2-(4-Pentylphenyl)-2-propanol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing their activity and function. The phenyl ring and pentyl group contribute to its hydrophobic interactions, affecting its solubility and distribution within biological systems .
相似化合物的比较
- 2-(4-Hexylphenyl)-2-propanol
- 2-(4-Butylphenyl)-2-propanol
- 2-(4-Methylphenyl)-2-propanol
Comparison: Compared to its analogs, 2-(4-Pentylphenyl)-2-propanol exhibits unique properties due to the length of its alkyl chain. The pentyl group provides a balance between hydrophobicity and molecular size, making it more versatile in various applications. Its structural analogs with shorter or longer alkyl chains may have different solubility, reactivity, and biological activity profiles .
属性
IUPAC Name |
2-(4-pentylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-4-5-6-7-12-8-10-13(11-9-12)14(2,3)15/h8-11,15H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPCTYYOHDHEVTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
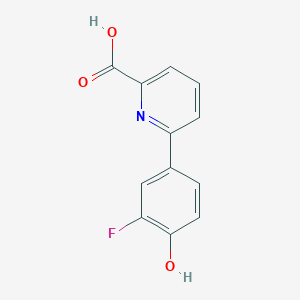
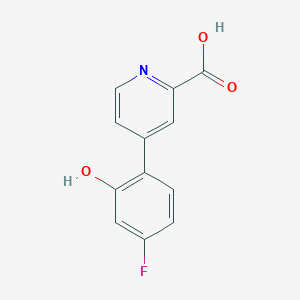
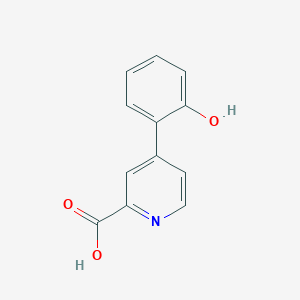
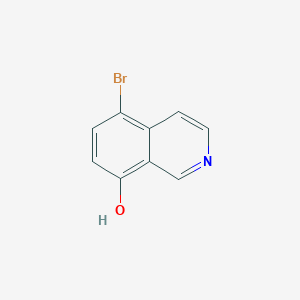
![1,2-Bis[4-(2-hydroxyethoxyethoxy)-phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299679.png)
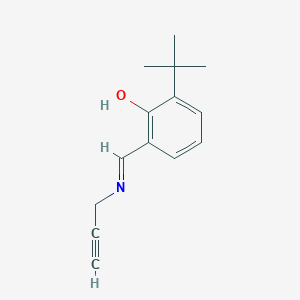
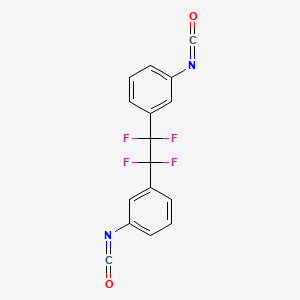
![1,2-Bis[4-(2-hydroxyethoxy)phenyl]-1,1,2,2-tetrafluoroethane](/img/structure/B6299697.png)
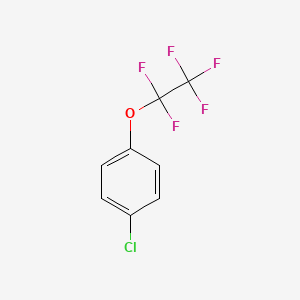
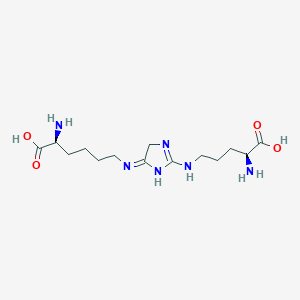
![2-(Benzo[d]thiazol-2-yl)-3-fluorophenol](/img/structure/B6299711.png)
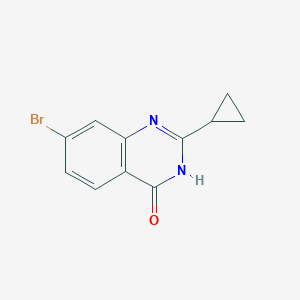
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2-methyl-1,3-dioxolane](/img/structure/B6299724.png)
